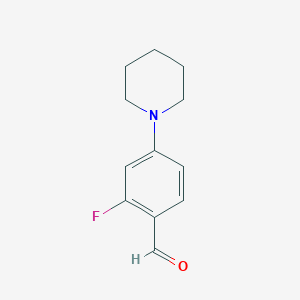

2-Fluoro-4-piperidin-1-yl-benzaldehyde

Vue d'ensemble

Description

“2-Fluoro-4-piperidin-1-yl-benzaldehyde” is a chemical compound with the molecular formula C12H14FNO . It has a molecular weight of 207.25 .

Molecular Structure Analysis

The InChI code for “2-Fluoro-4-piperidin-1-yl-benzaldehyde” is 1S/C12H14FNO/c13-12-8-11 (5-4-10 (12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 .Applications De Recherche Scientifique

Proteomics Research

2-Fluoro-4-piperidin-1-yl-benzaldehyde: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the identification and quantification of proteins, aiding in the understanding of their structure, function, and interactions .

Synthesis of Anti-inflammatory Agents

This compound is a reactant in the synthesis of novel anti-inflammatory agents. Its structural attributes contribute to the pharmacokinetic profiles of these agents, potentially leading to new therapeutic drugs .

Development of Antibacterial Agents

The benzaldehyde derivative is used to create piperidine-incorporated α-aminophosphonates, which exhibit antibacterial properties. This application is crucial in the fight against antibiotic-resistant bacteria .

Cancer Research

It plays a role in synthesizing 5-hydroxyaurone derivatives, which act as growth inhibitors against human umbilical vein endothelial cells (HUVEC) and some cancer cell lines. This is significant for developing anti-cancer strategies .

Neuropharmacology

In neuropharmacology, 2-Fluoro-4-piperidin-1-yl-benzaldehyde is a precursor for NR2B selective NMDA receptor antagonists. These antagonists are important for studying neurological disorders and developing treatments .

Material Science

The compound is involved in the creation of fulleropyrrolidines, which have applications in material science, particularly in the development of novel materials with unique electronic properties .

Analytical Chemistry

As a fluorophore, it is used for monitoring polymerization processes. This application is vital in analytical chemistry for studying the kinetics and mechanisms of polymer formation .

Advanced Battery Science and Technology

In the field of advanced battery science, 2-Fluoro-4-piperidin-1-yl-benzaldehyde contributes to the development of new electrolyte materials that can lead to more efficient and longer-lasting batteries .

Safety and Hazards

“2-Fluoro-4-piperidin-1-yl-benzaldehyde” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Relevant Papers The search results include references to “2-Fluoro-4-piperidin-1-yl-benzaldehyde” in the context of proteomics research . There are also studies on related compounds such as "N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives" . For more detailed information, please refer to these sources.

Propriétés

IUPAC Name |

2-fluoro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOVDUNJKQSSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

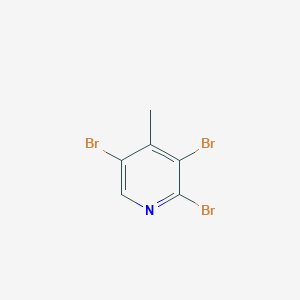

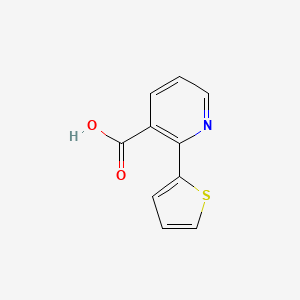

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)